4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a cyclobutylmethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzoic acid derivatives with cyclobutylmethyl and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl and methylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
Uniqueness
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is unique due to the presence of both cyclobutylmethyl and methylamino groups, which can confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
4-[[cyclobutylmethyl(methyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(9-11-3-2-4-11)10-12-5-7-13(8-6-12)14(16)17/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEZBALMOFRQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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